F1063-0967

Übersicht

Beschreibung

F1063-0967 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der dualen Spezifitäts-Phosphatase 26 (DUSP26) bekannt ist. Diese Verbindung hat ein erhebliches Potenzial gezeigt, Apoptose in bestimmten Krebszelllinien zu induzieren, was sie zu einem wertvollen Werkzeug in der Krebsforschung macht .

Wissenschaftliche Forschungsanwendungen

F1063-0967 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Inhibition der dualen Spezifitäts-Phosphatase 26 und ihrer Auswirkungen auf verschiedene biochemische Pfade verwendet.

Biologie: Wird in der Zellbiologieforschung eingesetzt, um Apoptose in bestimmten Krebszelllinien wie IMR-32-Neuroblastomzellen zu induzieren.

Medizin: Wird aufgrund seiner Fähigkeit, Apoptose in Krebszellen zu induzieren, für seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Wirkstoffforschung eingesetzt

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die duale Spezifitäts-Phosphatase 26 (DUSP26) hemmt. Diese Inhibition führt zur Aktivierung nachgeschalteter Signalwege, wie z. B. der p53- und p38-Pfade, die an der Regulation der Apoptose beteiligt sind. Durch die Inhibition von DUSP26 induziert this compound Apoptose in Krebszellen, was es zu einem potenziellen Kandidaten für die Krebstherapie macht .

Wirkmechanismus

Target of Action

F1063-0967, also known as BCP29426, is a potent inhibitor of Dual-specificity phosphatase 26 (DUSP26) with an IC50 value of 11.62 μM . DUSP26 is a type of phosphatase that plays a crucial role in the regulation of intracellular signaling pathways, which in turn influence a broad range of physiological processes .

Mode of Action

The compound this compound interacts with DUSP26, inhibiting its activity. This inhibition is significant as it leads to the induction of apoptosis in certain cell lines. For instance, at concentrations above 0.1 μM, this compound remarkably induces apoptosis in the IMR32 cell line .

Biochemical Pathways

The inhibition of DUSP26 by this compound affects key biochemical pathways, most notably the MAP kinase (MAPK) cascades . These cascades are involved in a wide variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

Result of Action

The primary result of this compound’s action is the induction of apoptosis in certain cell lines. For example, in the IMR32 cell line, this compound induces apoptosis with an IC50 value of 4.13 μM . This suggests that this compound could potentially be used as a therapeutic agent in conditions where the induction of apoptosis is beneficial, such as in the treatment of certain types of cancer.

Biochemische Analyse

Biochemical Properties

F1063-0967 plays a crucial role in biochemical reactions by inhibiting DUSP26, an enzyme involved in the regulation of intracellular signaling pathways. DUSP26 is known to interact with various proteins and enzymes, including the MAP kinase (MAPK) cascades . The inhibition of DUSP26 by this compound leads to the modulation of these signaling pathways, which are critical for numerous cellular processes. The compound’s interaction with DUSP26 results in the induction of apoptosis in IMR-32 neuroblastoma cells, highlighting its potential therapeutic applications .

Cellular Effects

This compound has been shown to induce apoptosis in various cell lines, particularly in IMR-32 neuroblastoma cells, with an IC50 value of 4.13 μM . This compound does not significantly affect the HL7702 cell line and has minimal inhibitory effects on the SH-SY5Y cell line . The induction of apoptosis by this compound is associated with its ability to modulate cell signaling pathways, including those involving p53 and p38, which are crucial for cell survival and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of DUSP26, which leads to the activation of downstream signaling pathways such as the MAPK cascades . This inhibition results in the phosphorylation and activation of proteins involved in apoptosis, including p53 and p38 . The compound’s ability to induce apoptosis in neuroblastoma cells is a direct consequence of these molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Long-term studies have shown that this compound can induce sustained apoptosis in neuroblastoma cells, with minimal degradation over time . These findings suggest that the compound is suitable for long-term biochemical and cellular studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits DUSP26 and induces apoptosis without causing significant toxicity . At higher dosages, this compound may exhibit toxic effects, including adverse impacts on cellular function and overall health . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the activity of DUSP26 and its downstream targets . The compound interacts with enzymes and cofactors that modulate the phosphorylation status of proteins involved in cell signaling . These interactions influence metabolic flux and the levels of various metabolites, contributing to the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on DUSP26 . The distribution of this compound within cells is crucial for its activity and effectiveness in modulating cellular processes .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it interacts with its target enzyme, DUSP26 . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This subcellular localization is essential for the compound’s activity and its ability to modulate cellular signaling pathways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von F1063-0967 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die Verwendung spezifischer Reagenzien und Katalysatoren beinhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, gefolgt von Reinigungsschritten wie Kristallisation und Chromatographie, um das Endprodukt mit einer Reinheit von ≥98% zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

F1063-0967 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nucleophile oder Elektrophile können verwendet werden, abhängig von der gewünschten Substitution.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation oxidierte Derivate mit veränderten funktionellen Gruppen ergeben, während Reduktion reduzierte Formen der Verbindung erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- EWP 815

- CX08005

- GSK 2830371

- PRL-3 Inhibitor I

Einzigartigkeit

F1063-0967 ist aufgrund seiner hohen Spezifität und Potenz als Inhibitor der dualen Spezifitäts-Phosphatase 26 einzigartig. Seine Fähigkeit, Apoptose in bestimmten Krebszelllinien mit minimalen Auswirkungen auf nicht-krebsartige Zellen zu induzieren, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

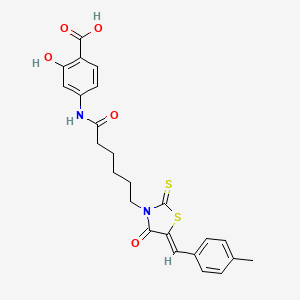

IUPAC Name |

2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S2/c1-15-6-8-16(9-7-15)13-20-22(29)26(24(32)33-20)12-4-2-3-5-21(28)25-17-10-11-18(23(30)31)19(27)14-17/h6-11,13-14,27H,2-5,12H2,1H3,(H,25,28)(H,30,31)/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNICWTYEMLCCAS-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

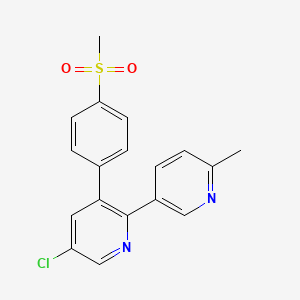

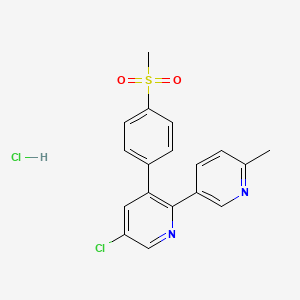

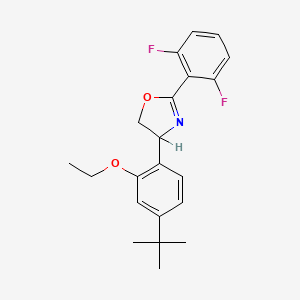

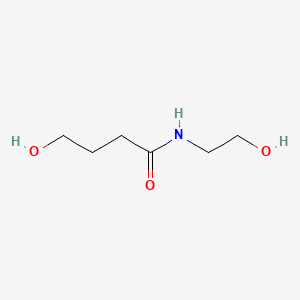

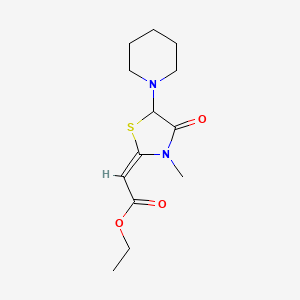

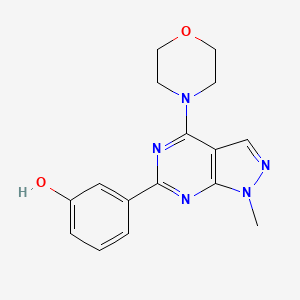

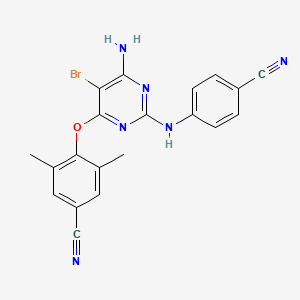

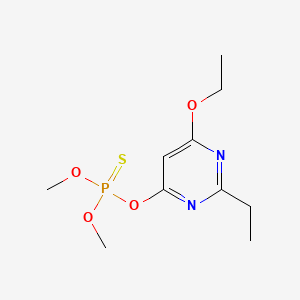

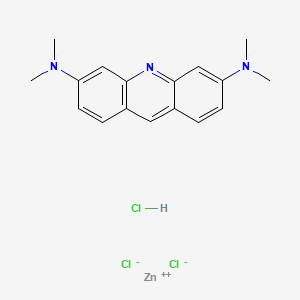

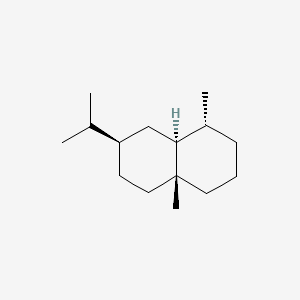

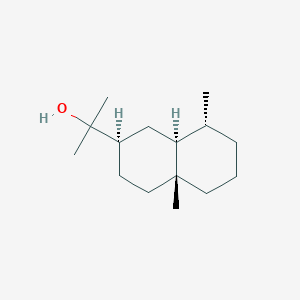

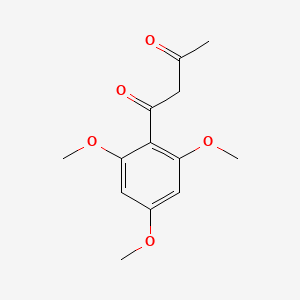

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.